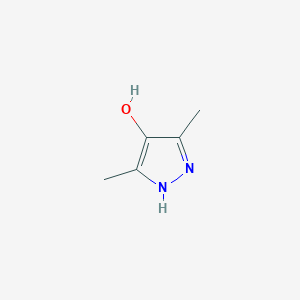
1-Benzyl-4-(3-nitropyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (BNPP) is an organic compound that has been studied for its potential to be used in a variety of scientific applications. BNPP has been found to have unique biochemical and physiological effects which make it an interesting compound to study.
Scientific Research Applications
Antiviral Applications :
- Al-Masoudi et al. (2007) synthesized derivatives of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine, showing potential as non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activity (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Antibacterial and Antifungal Applications :
- Mekky & Sanad (2020) reported the synthesis of derivatives with potent bacterial biofilm inhibition and MurB enzyme inhibition, showing significant antibacterial efficacy (Mekky & Sanad, 2020).
- Yung, Mahony, & Whitehouse (1971) prepared hydrazones of this compound and tested them for antibacterial and antifungal activities (Yung, Mahony, & Whitehouse, 1971).
Antidiabetic Applications :
- Le Bihan et al. (1999) identified piperazine derivatives as potent antidiabetic agents, with one compound showing significant increase in insulin secretion (Le Bihan et al., 1999).
Anti-Tuberculosis Applications :
- Tangallapally et al. (2006) developed analogues of a lead compound involving this compound with improved bioavailability and strong anti-tuberculosis activity (Tangallapally, Lee, Lenaerts, & Lee, 2006).
Anti-Malarial Applications :
- Cunico et al. (2009) investigated derivatives with anti-malarial activity, emphasizing the importance of certain molecular features for activity (Cunico et al., 2009).
Anticancer Applications :
- Mustafa et al. (2011) synthesized N1-(coumarin-7-yl) amidrazones incorporating N-piperazines and related congeners, showing significant antitumor activity against cancer cells (Mustafa, El-Abadelah, Zihlif, Naffa, & Mubarak, 2011).
- Ahmed, Molvi, & Khan (2017) synthesized novel compounds involving this compound and evaluated them for anti-inflammatory activity, showing potential for cancer treatment (Ahmed, Molvi, & Khan, 2017).
Antidepressant Applications :
- Pérez-Silanes et al. (2001) synthesized derivatives for potential antidepressant applications, focusing on serotonin reuptake inhibition and receptor affinity (Pérez-Silanes et al., 2001).
Optical Spectroscopic Applications :
- Karthikeyan et al. (2015) investigated a piperazine derivative's binding to bovine serum albumin, providing insights into pharmacokinetic mechanisms using optical spectroscopy (Karthikeyan, Chinnathambi, Kannan, Rajakumar, Velmurugan, Bharanidharan, Aruna, & Ganesan, 2015).
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in many cellular processes, including mitosis, intracellular transport, and maintaining cell shape .
Mode of Action
This compound interacts with its target by binding to the colchicine binding site of tubulin . This interaction inhibits tubulin polymerization, a critical process for microtubule formation . As a result, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation, leading to cell cycle arrest at the metaphase-anaphase transition. This disruption can trigger apoptosis, a programmed cell death pathway, as the cell can no longer properly divide .
Result of Action
The result of this compound’s action is the induction of apoptosis in cells . This is evidenced by various biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining assays . The compound’s ability to inhibit colony formation in cells has also been observed .
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-(3-nitropyridin-2-yl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression profiles, leading to changes in cellular functions and metabolic activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, such as altered metabolic activities and gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal effects, while higher doses can lead to significant changes in cellular functions and metabolic activities. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or altered physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites within the cells. The compound’s metabolism can lead to the formation of intermediate products, which may have their own biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .
properties
IUPAC Name |
1-benzyl-4-(3-nitropyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-20(22)15-7-4-8-17-16(15)19-11-9-18(10-12-19)13-14-5-2-1-3-6-14/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBNNOROVYIJTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384183 |
Source


|
| Record name | 1-benzyl-4-(3-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499771-07-2 |
Source


|
| Record name | 1-benzyl-4-(3-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)

![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)





